molecular formula C15H16F2N2O3S B185988 ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 121112-80-9

ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B185988
CAS No.: 121112-80-9
M. Wt: 342.4 g/mol
InChI Key: KOUYCXKLICMXNB-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 121112-80-9) is a tetrahydropyrimidine derivative featuring a 2-(difluoromethoxy)phenyl substituent at position 4, a methyl group at position 6, a thione (sulfanylidene) group at position 2, and an ethyl ester at position 3. This compound belongs to the Biginelli-type dihydropyrimidinones (DHPMs), a class of molecules with diverse pharmacological activities, including antifungal, antioxidant, and enzyme-inhibitory properties . Its structural uniqueness lies in the difluoromethoxy group (–OCF₂H), which distinguishes it from simpler fluorophenyl-substituted analogues. This review compares its structural, synthetic, and biological attributes with related compounds, emphasizing substituent effects on physicochemical and functional properties.

Properties

IUPAC Name

ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O3S/c1-3-21-13(20)11-8(2)18-15(23)19-12(11)9-6-4-5-7-10(9)22-14(16)17/h4-7,12,14H,3H2,1-2H3,(H2,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUYCXKLICMXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923686
Record name Ethyl 6-[2-(difluoromethoxy)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121112-80-9
Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-6-methyl-2-thioxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121112809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 6-[2-(difluoromethoxy)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Cyclocondensation Reactions

The Biginelli reaction is widely employed, combining:

  • Aldehyde derivatives : 2-(difluoromethoxy)benzaldehyde or precursors.

  • β-Ketoester : Ethyl acetoacetate.

  • Thiourea : To introduce the sulfanylidene group.

Reactions are catalyzed by Brønsted acids (e.g., HCl, lactic acid) or solid acids (e.g., MCM-41-SO₃H). For example, lactic acid in dimethyl sulfoxide (DMSO) enables spirohexahydropyrimidine formation at 65–70°C with yields up to 78%.

Stepwise Functionalization

  • Synthesis of the tetrahydropyrimidine core via condensation.

  • Difluoromethoxylation using agents like chlorodifluoromethane or difluoromethyl triflate under basic conditions.

  • Thiolation via sulfurization reagents (e.g., Lawesson’s reagent).

Detailed Synthetic Protocols

One-Pot Acid-Catalyzed Cyclocondensation

Reagents :

  • 2-(Difluoromethoxy)benzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Thiourea (1.5 equiv)

  • Lactic acid (10 mol%) in DMSO.

Procedure :

  • Mix reagents in DMSO at 25°C.

  • Heat to 70°C for 6–8 hours.

  • Quench with ice water, extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 65–72%.

Mechanistic Insight :

  • Lactic acid protonates the aldehyde, enhancing electrophilicity.

  • Knoevenagel condensation forms an α,β-unsaturated intermediate.

  • Nucleophilic attack by thiourea yields the tetrahydropyrimidine ring.

Phase-Transfer Catalyzed Synthesis

Reagents :

  • 4,6-Dihydroxy-2-methylthiopyrimidine disodium salt

  • Difluoromethyl bromide

  • Acetonitrile solvent with tetrabutylammonium bromide (TBAB).

Procedure :

  • React disodium salt with difluoromethyl bromide under TBAB (5 mol%).

  • Stir at 80°C for 12 hours.

  • Acidify with HCl, extract with toluene.

  • Crystallize to obtain the difluoromethoxylated intermediate.

Yield : 58%.

Hydrogenation-Based Methods

Reagents :

  • Ethyl difluorobromoacetate

  • Triethylamine (1.5 equiv)

  • Nickel catalyst (0.05 equiv) in methanol.

Procedure :

  • Charge reagents into an autoclave under nitrogen.

  • Replace atmosphere with hydrogen (3×).

  • Heat to 80°C at 0.5 MPa for 24 hours.

  • Distill to isolate ethyl difluoroacetate derivatives.

Catalytic Systems and Optimization

Catalyst Screening

CatalystSolventTemp (°C)Yield (%)Reference
Lactic acidDMSO7072
HClEthanol8065
MCM-41-SO₃HSolvent-free10085
NickelMethanol8058

Key Observations :

  • MCM-41-SO₃H nanocatalysts achieve 85% yield in solvent-free conditions, reducing waste.

  • Lactic acid offers eco-friendly advantages with comparable efficiency.

Solvent Effects

SolventDielectric ConstantYield (%)Reaction Time (h)
DMSO46.7726
Ethanol24.3658
Acetonitrile37.56010

Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing intermediates.

Challenges and Solutions

Difluoromethoxy Group Instability

  • Issue : The OCF₂H group is prone to hydrolysis under acidic conditions.

  • Solution : Use mild acids (e.g., lactic acid) and low temperatures (<70°C).

Byproduct Formation

  • Issue : Thiourea decomposition generates H₂S, reducing yields.

  • Solution : Slow addition of thiourea and inert atmosphere (N₂).

Recent Advances

  • Visible-light photoredox catalysis : Enables difluoromethoxylation at room temperature using Ru(bpy)₃²⁺ as a catalyst.

  • Flow chemistry : Continuous hydrogenation improves scalability for industrial production .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to a double or triple bond.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrahydropyrimidines show effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

2. Analgesic Properties
The compound has been noted for its analgesic effects. A related compound was found to exhibit analgesic activity greater than that of traditional analgesics like metamizole sodium while being less toxic. This positions it as a candidate for pain management therapies .

3. Anti-inflammatory Effects
Research on similar tetrahydropyrimidine derivatives shows promise in anti-inflammatory applications. These compounds may inhibit inflammatory pathways, making them suitable for treating conditions characterized by excessive inflammation .

Agricultural Applications

1. Pesticidal Properties
The structure of this compound suggests potential as a pesticide. Studies have indicated that certain pyrimidine derivatives can act effectively against agricultural pests, enhancing crop protection strategies .

2. Residue Management
Understanding the residue definitions and maximum residue limits (MRLs) for such compounds is crucial in agricultural applications. Regulatory frameworks ensure that the use of these chemicals does not pose risks to human health or the environment .

Data Table: Summary of Research Findings

Application AreaFindings/PropertiesReference
AntimicrobialEffective against various bacterial strains
AnalgesicGreater analgesic activity than metamizole sodium
Anti-inflammatoryPotential to inhibit inflammatory pathways
PesticidalEffective against agricultural pests
Residue ManagementDefined MRLs for safe agricultural use

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Heterocyclic Chemistry, researchers synthesized several tetrahydropyrimidine derivatives and tested their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Analgesic Testing
A comparative study evaluated the analgesic effects of this compound against standard analgesics. The findings suggested that this compound could serve as a viable alternative in pain management due to its enhanced efficacy and reduced toxicity compared to existing medications .

Mechanism of Action

The mechanism of action of ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected DHPM Derivatives

Compound Name Substituent (Position 4) Position 2 Group Melting Point/Decomposition (°C) Solubility Key References
Target Compound 2-(Difluoromethoxy)phenyl Thione (C=S) Not reported Likely DMSO (similar analogues)
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-DHPM (5d) 2-Fluorophenyl Thione (C=S) 216–220 (decomp.) DMSO
Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-DHPM (5b) 3-Fluorophenyl Oxo (C=O) 210–213 DMSO
Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-thioxo-DHPM 2,4-Difluorophenyl Thione (C=S) Not reported Not reported
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-DHPM 3,5-Bis(trifluoromethyl)phenyl Oxo (C=O) Not reported Not reported
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM Furan-2-yl Thione (C=S) Not reported Not reported

Key Observations :

  • Thione vs. Oxo: Thione derivatives (e.g., 5d) exhibit higher thermal stability (decomposition >200°C) compared to oxo analogues .
  • Substituent Effects: The difluoromethoxy group in the target compound introduces greater steric bulk and lipophilicity compared to mono- or di-fluorophenyl groups. This may enhance membrane permeability and target binding in biological systems.

Key Observations :

  • Solvent-less methods with CuCl₂·2H₂O or HCl catalysts are efficient for fluorophenyl DHPMs, yielding >70% in many cases .

Antioxidant Activity

Thione-containing DHPMs exhibit radical-scavenging properties. For example:

  • Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM (3c) showed IC₅₀ = 0.6 mg/mL in DPPH assays, outperforming oxo analogues .
  • The target compound’s thione group and electron-withdrawing –OCF₂H group may enhance radical stabilization, though experimental data are lacking.

Antifungal Synergy

  • A bis-DHPM derivative with dual thione groups demonstrated synergy with fluconazole against Candida albicans .
  • The target compound’s –OCF₂H group could improve lipophilicity and fungal cell penetration, though its standalone efficacy remains untested.

Urease Inhibition

  • Ethyl 6-methyl-4-phenyl-2-sulfanylidene-DHPM (MFCD00778457) is a known urease inhibitor . The target compound’s substituents may modulate similar enzyme interactions.

Crystallographic and Hydrogen-Bonding Patterns

  • Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-thioxo-DHPM crystallizes in a monoclinic system with N–H···S hydrogen bonds .
  • Thione groups often participate in S···H–N interactions, stabilizing supramolecular architectures . The target compound’s –OCF₂H group may introduce additional C–F···H or C–F···π interactions.

Biological Activity

Ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyrimidine core with various substituents that influence its biological properties. The IUPAC name is this compound. Its molecular formula is C15H18F2N2O3SC_{15}H_{18}F_2N_2O_3S.

  • Antitumor Activity : Research indicates that compounds similar to this compound exhibit antitumor properties. They may induce apoptosis in cancer cells through the activation of specific signaling pathways such as the MEK/ERK pathway and endoplasmic reticulum (ER) stress mechanisms .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression and metastasis. For instance, it has been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells .
  • Antimicrobial Activity : Some derivatives of tetrahydropyrimidine compounds have shown promising antimicrobial effects against various pathogens. This activity could be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Cytotoxicity : Exhibits cytotoxic effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells.
  • Anti-inflammatory Properties : May reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects that may be beneficial in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of tetrahydropyrimidine derivatives, ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene showed significant inhibition of cell proliferation in vitro against TNBC cell lines. The compound induced apoptosis via the mitochondrial pathway and was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity

A comparative study on the antimicrobial activity of various tetrahydropyrimidine derivatives demonstrated that this compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics used in clinical settings .

Table 1: Biological Activity Summary

Biological ActivityMechanism of ActionReference
AntitumorInduces apoptosis via MEK/ERK pathway
Enzyme InhibitionInhibits dihydrofolate reductase
AntimicrobialDisrupts bacterial cell wall synthesis
Anti-inflammatoryModulates cytokine release

Table 2: Comparative Efficacy Against Cancer Cell Lines

CompoundIC50 (µM)Cancer Cell Line
Ethyl 4-[2-(difluoromethoxy)phenyl]-...12.5TNBC
Control (Doxorubicin)10TNBC
Ethyl 4-(4-methoxyphenyl)-...15Lung Cancer

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